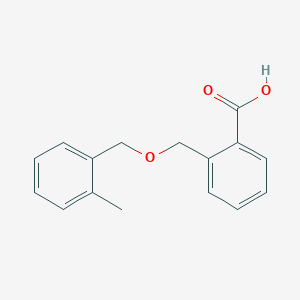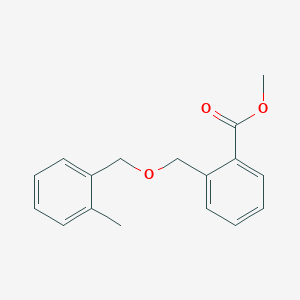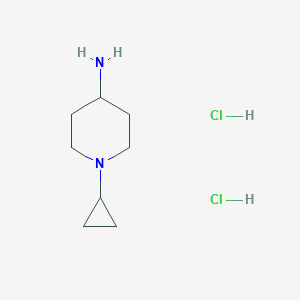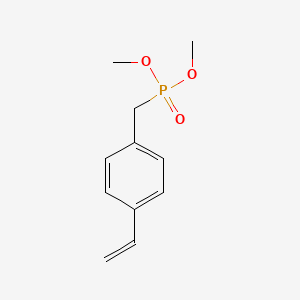
Ethyl 3-((N-(aza(2-oxoindolin-3-ylidene)methyl)carbamoyl)methoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-((N-(aza(2-oxoindolin-3-ylidene)methyl)carbamoyl)methoxy)benzoate, commonly known as EMA, is a synthetic compound belonging to the family of N-acyl-2-oxoindolin-3-ylidene derivatives. It is a colorless solid and is soluble in organic solvents. EMA has been studied extensively for its potential applications in the field of medicine, such as in the treatment of cancer, inflammation, and other diseases.
Mechanism of Action
The mechanism of action of EMA is not yet fully understood. However, it is believed that EMA works by targeting and inhibiting the activity of certain enzymes involved in the synthesis and degradation of proteins. Additionally, EMA has been shown to inhibit the activity of certain transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
EMA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and viruses, including HIV. Additionally, EMA has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. Additionally, EMA has been shown to inhibit the activity of certain transcription factors, which are involved in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
The advantages of using EMA in laboratory experiments include its low cost, its stability in organic solvents, and its ability to be synthesized in a relatively short amount of time. Additionally, EMA has been shown to possess a variety of biochemical and physiological effects, which makes it an ideal compound for use in laboratory experiments. However, there are some limitations to using EMA in laboratory experiments. For example, the mechanism of action of EMA is not yet fully understood, which can make it difficult to interpret the results of experiments involving EMA. Additionally, the effects of EMA may vary depending on the concentration of the compound and the type of cell or organism being studied.
Future Directions
The future of EMA is promising, as there are several potential applications for this compound. One potential application of EMA is as an anti-angiogenic agent, which could be used to treat cancer and other diseases. Additionally, EMA could be used as an antibiotic or antiviral agent, as it has been shown to inhibit the growth of certain bacteria and viruses. Additionally, further research could be conducted to better understand the mechanism of action of EMA and to identify new potential applications for this compound. Finally, additional research could be conducted to determine the optimal concentrations and dosing regimens for EMA in order to maximize its effectiveness.
Synthesis Methods
EMA is synthesized through a reaction between ethyl 3-((N-(aza(2-oxoindolin-3-ylidene)methyl)carbamoyl)methoxy)benzoate and a base, such as potassium carbonate. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), at a temperature of approximately 80°C. The reaction is complete when all of the reactants have been consumed and the desired product, EMA, has been formed.
Scientific Research Applications
EMA has been studied extensively for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. Additionally, EMA has been studied for its ability to inhibit the growth of certain bacteria and viruses, including HIV. Additionally, EMA has been studied for its potential use as an anti-angiogenic agent, which could be used to treat cancer and other diseases.
properties
IUPAC Name |
ethyl 3-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-2-26-19(25)12-6-5-7-13(10-12)27-11-16(23)21-22-17-14-8-3-4-9-15(14)20-18(17)24/h3-10,20,24H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPPTXNGLIKSTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-((N-(aza(2-oxoindolin-3-ylidene)methyl)carbamoyl)methoxy)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339721.png)

![2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339734.png)

![(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, 98%](/img/structure/B6339741.png)
![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339742.png)
![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide](/img/structure/B6339744.png)




